molecular formula C6H7NO3 B139746 (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid CAS No. 147751-02-8

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid

Cat. No.: B139746
CAS No.: 147751-02-8
M. Wt: 141.12 g/mol
InChI Key: LPOSNJQWOACRGS-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid typically involves the use of Meldrum’s acid derivatives. One common method involves the reaction between enaminones and acylating agents, followed by electrophilic cyclization . This method is advantageous as it eliminates the need to isolate intermediates, thus streamlining the synthesis process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of acyl Meldrum’s acids facilitates the preparation of the desired product with high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines and pyridone derivatives, which have significant biological and chemical applications .

Mechanism of Action

The mechanism of action of (2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes . Its unique structure allows it to bind to specific receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both keto and carboxylic acid functional groups. This combination of features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

CAS No.

147751-02-8

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(2S)-6-oxo-2,3-dihydro-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H7NO3/c8-5-3-1-2-4(7-5)6(9)10/h1,3-4H,2H2,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

LPOSNJQWOACRGS-BYPYZUCNSA-N

Isomeric SMILES

C1C=CC(=O)N[C@@H]1C(=O)O

SMILES

C1C=CC(=O)NC1C(=O)O

Canonical SMILES

C1C=CC(=O)NC1C(=O)O

Synonyms

2-Pyridinecarboxylicacid,1,2,3,6-tetrahydro-6-oxo-,(S)-(9CI)

Origin of Product

United States

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